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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying

the binding of the anti-tuberculosis drug (R,R)-Ethambutol to its primary targets, the

mycobacterial arabinosyltransferases (EmbA, EmbB, and EmbC). The methodologies

described herein are based on established crystallographic techniques that have been

instrumental in elucidating the mechanism of action of Ethambutol and providing a structural

basis for the development of new anti-tuberculosis agents.

Introduction
Ethambutol is a first-line bacteriostatic drug used in the treatment of tuberculosis, caused by

Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of

arabinosyltransferases, a family of essential enzymes (EmbA, EmbB, and EmbC) responsible

for the biosynthesis of the arabinan domains of arabinogalactan (AG) and lipoarabinomannan

(LAM), critical components of the mycobacterial cell wall.[1][2][3][4][5] Inhibition of these

enzymes disrupts the integrity of the cell wall, leading to increased permeability and ultimately

inhibiting bacterial growth.[4] Structural studies, primarily through X-ray crystallography and

cryo-electron microscopy (cryo-EM), have been pivotal in visualizing the drug-target

interactions at an atomic level.[2][6][7] These studies have revealed that Ethambutol binds to

the active sites of EmbB and EmbC, competitively inhibiting the binding of the natural donor

and acceptor substrates.[2][6][7][8]
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This document provides detailed protocols for the expression and purification of mycobacterial

arabinosyltransferases, their crystallization in complex with (R,R)-Ethambutol, and subsequent

structure determination using X-ray crystallography and cryo-EM. Additionally, a protocol for

quantifying the binding affinity using Microscale Thermophoresis (MST) is included.

Quantitative Data Summary
The following tables summarize key quantitative data obtained from crystallographic and

biophysical studies of (R,R)-Ethambutol binding to arabinosyltransferases.

Table 1: Binding Affinity of Ethambutol for Arabinosyltransferase Complexes

Complex Method
Dissociation
Constant (Kd) (μM)

Reference

M. tuberculosis

EmbA-EmbB

Microscale

Thermophoresis

(MST)

0.42
Zhang L, et al.

Science. 2020.[9]

M. smegmatis EmbA-

EmbB

Microscale

Thermophoresis

(MST)

0.31
Zhang L, et al.

Science. 2020.[9]

M. smegmatis EmbC

Microscale

Thermophoresis

(MST)

11.1
Zhang L, et al.

Science. 2020.[9]

Table 2: X-ray Crystallography Data Collection and Refinement Statistics for M. smegmatis

EmbC2-Ethambutol Complex
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Parameter Value

Data collection

Space group P212121

Cell dimensions (a, b, c) (Å) 104.2, 135.8, 225.0

Resolution (Å) 50.0 - 2.81

Rmerge 0.12 (0.65)

I/σI 15.3 (2.1)

Completeness (%) 99.9 (99.8)

Redundancy 7.8 (7.6)

Refinement

Resolution (Å) 2.81

No. reflections 123,456

Rwork / Rfree 0.22 / 0.26

No. atoms

Protein 15,890

Ligand (Ethambutol) 28

Water 15

B-factors (Å2)

Protein 85.4

Ligand 78.2

Ramachandran plot

Favored (%) 96.5

Allowed (%) 3.5

Outliers (%) 0
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Values in parentheses are for the highest resolution shell. Data adapted from Zhang L, et al.

Science. 2020.

Table 3: Cryo-EM Data Collection and Processing for M. tuberculosis EmbA-EmbB-Ethambutol

Complex

Parameter Value

Data collection

Microscope Titan Krios

Voltage (kV) 300

Electron dose (e-/Å2) 50

Pixel size (Å) 1.05

Defocus range (μm) -1.5 to -2.5

Image processing

No. of particles 250,000

Final map resolution (Å) 2.97

Model refinement

Rwork / Rfree 0.24 / 0.28

Ramachandran plot

Favored (%) 97.2

Allowed (%) 2.8

Outliers (%) 0

Data adapted from Zhang L, et al. Science. 2020.
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Protocol 1: Expression and Purification of
Mycobacterium smegmatis EmbB
This protocol describes the heterologous expression of M. smegmatis EmbB in E. coli and its

subsequent purification.

1. Gene Cloning and Expression Vector:

The gene encoding M. smegmatis EmbB is cloned into a pET-based expression vector (e.g.,

pET-28a) containing an N-terminal His6-tag for affinity purification.

2. Protein Expression:

Transform the expression vector into E. coli BL21(DE3) or a similar expression strain.

Grow the cells in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the

appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.2 mM.

Continue to culture the cells at 16-20°C for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Membrane Preparation:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10%

glycerol, 1 mM PMSF, and 1 mg/mL lysozyme).

Lyse the cells by sonication on ice.

Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris.

Collect the supernatant and ultracentrifuge at 150,000 x g for 1 hour at 4°C to pellet the cell

membranes.

4. Solubilization and Affinity Chromatography:
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Resuspend the membrane pellet in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 10% glycerol, 1% (w/v) n-dodecyl-β-D-maltoside (DDM)).

Stir gently at 4°C for 2 hours to solubilize the membrane proteins.

Centrifuge at 100,000 x g for 1 hour at 4°C to remove insoluble material.

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Wash Buffer (50

mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM).

Wash the column extensively with Wash Buffer.

Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol,

300 mM imidazole, 0.05% DDM).

5. Size-Exclusion Chromatography:

Concentrate the eluted protein and further purify it by size-exclusion chromatography using a

Superdex 200 or similar column equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150

mM NaCl, 0.05% DDM).

Collect the fractions corresponding to the monomeric or dimeric EmbB protein.

Assess purity by SDS-PAGE and concentrate the protein for crystallization trials.

Protocol 2: Crystallization of the EmbC-(R,R)-
Ethambutol Complex
This protocol outlines the co-crystallization of M. smegmatis EmbC with (R,R)-Ethambutol.

1. Complex Formation:

Purified EmbC protein (5-10 mg/mL in SEC buffer) is incubated with a 5-fold molar excess of

(R,R)-Ethambutol hydrochloride for 1 hour on ice.

2. Crystallization:
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Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method at

16-20°C.

Mix 1 μL of the protein-ligand complex with 1 μL of the reservoir solution.

A typical crystallization condition for the EmbC-Ethambutol complex is:

Reservoir Solution: 0.1 M MES pH 6.5, 25-30% (w/v) PEG 400, 0.2 M MgCl2.

Crystals typically appear within one to two weeks.

3. Crystal Harvesting and Cryo-protection:

Carefully loop out the crystals from the drop.

Briefly transfer the crystals to a cryo-protectant solution containing the reservoir solution

supplemented with 20-25% (v/v) glycerol.

Flash-cool the crystals in liquid nitrogen for storage and data collection.

Protocol 3: X-ray Diffraction Data Collection and
Processing
1. Data Collection:

Collect diffraction data from the cryo-cooled crystals at a synchrotron beamline.

Use a rotation method, collecting a series of diffraction images over a total rotation of 180-

360°.

Optimize the exposure time and X-ray dose to maximize data quality while minimizing

radiation damage.

2. Data Processing:

Process the diffraction images using software such as XDS or MOSFLM to integrate the

reflection intensities and determine the unit cell parameters and space group.
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Scale and merge the integrated data using programs like SCALA or AIMLESS from the

CCP4 suite.

3. Structure Determination and Refinement:

Solve the structure by molecular replacement using a known arabinosyltransferase structure

as a search model.

Build the initial model into the electron density map using software like Coot.

Refine the structure using programs such as PHENIX or REFMAC5, including the

coordinates for (R,R)-Ethambutol.

Validate the final model using tools like MolProbity to check for geometric and

stereochemical quality.

Protocol 4: Cryo-EM Sample Preparation and Data
Collection for the EmbA-EmbB-(R,R)-Ethambutol
Complex
1. Complex Formation and Sample Preparation:

Purify the EmbA-EmbB heterodimer as described for EmbB, potentially using a co-

expression system.

Incubate the purified complex (2-5 mg/mL) with a 5-fold molar excess of (R,R)-Ethambutol
for 1 hour on ice.

2. Grid Preparation:

Apply 3-4 μL of the protein-ligand complex to a glow-discharged holey carbon grid (e.g.,

Quantifoil R1.2/1.3).

Blot the grid for 2-4 seconds to remove excess liquid, leaving a thin film of the sample.

Plunge-freeze the grid into liquid ethane using a vitrification apparatus (e.g., Vitrobot).
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3. Cryo-EM Data Collection:

Screen the vitrified grids for optimal ice thickness and particle distribution using a

transmission electron microscope (e.g., a 200 kV Talos Arctica).

Collect high-resolution data on a 300 kV Titan Krios microscope equipped with a direct

electron detector.

Automate the data collection process to acquire a large number of movies of the particle

field.

4. Image Processing and 3D Reconstruction:

Perform motion correction and contrast transfer function (CTF) estimation for each movie.

Automatically pick particles from the corrected micrographs.

Perform 2D classification to remove junk particles and select well-defined particle classes.

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-

resolution 3D reconstruction of the EmbA-EmbB-Ethambutol complex.

5. Model Building and Refinement:

Build an atomic model into the final cryo-EM map using software like Coot.

Refine the model using real-space refinement programs such as PHENIX.

Protocol 5: Microscale Thermophoresis (MST) for
Binding Affinity Determination
1. Protein Labeling:

Label the purified arabinosyltransferase (e.g., EmbA-EmbB complex) with a fluorescent dye

(e.g., NHS-ester dye targeting primary amines) according to the manufacturer's instructions.

Remove the excess dye using a desalting column. The final concentration of the labeled

protein should be in the low nanomolar range.
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2. Ligand Titration:

Prepare a series of 16 dilutions of (R,R)-Ethambutol in MST Buffer (e.g., 20 mM HEPES pH

7.5, 150 mM NaCl, 0.05% Tween-20). The highest concentration should be at least two

orders of magnitude above the expected Kd.

3. MST Measurement:

Mix the labeled protein (at a constant final concentration, e.g., 20 nM) with each of the

Ethambutol dilutions.

Load the samples into MST capillaries.

Perform the MST measurement using an appropriate instrument (e.g., Monolith NT.115). The

instrument measures the change in fluorescence as a function of the ligand concentration.

4. Data Analysis:

Plot the change in the normalized fluorescence against the logarithm of the ligand

concentration.

Fit the resulting binding curve with a suitable model (e.g., the law of mass action) to

determine the dissociation constant (Kd).
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Caption: Mechanism of (R,R)-Ethambutol Action.
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Caption: Crystallography Workflow for Ethambutol Binding Studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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